1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O/c24-19-9-5-17(6-10-19)15-27-14-13-22(26-27)21-3-1-2-4-23(21)28-16-18-7-11-20(25)12-8-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZWTLFYCOQZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-chlorobenzyl and 2-[(4-fluorobenzyl)oxy]phenyl groups. This can be done using appropriate benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Pyrazole derivatives are highly tunable through substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chlorine vs. The 4-fluorobenzyloxy group introduces metabolic stability due to fluorine’s electronegativity, a feature shared with fluorinated pyrazoles in .
- Steric and Electronic Effects :
- Analogs with bulkier substituents (e.g., 2,4-dichlorobenzyl in ) exhibit higher molecular weights (>400 g/mol) and may face solubility challenges compared to the target compound.
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, influencing reactivity in cross-coupling reactions .
Antimicrobial Activity:
- Chloro-substituted pyrazoles (e.g., 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid) demonstrate potent activity against Acinetobacter baumannii (MIC: 1.56 µg/mL) .
Kinase Inhibition:
- Compounds like I13 (1-(4-chlorobenzyl)-3-(dimethylamino-oxoacetyl)-indole-carboxamide) show kinase inhibitory activity with IC₅₀ values in nanomolar ranges, attributed to the 4-chlorobenzyl moiety’s interaction with hydrophobic kinase pockets . The target compound’s structural similarity positions it as a candidate for analogous applications.
Receptor Binding:
- Fluorobenzyl-substituted pyrazoles (e.g., ) are evaluated for neurotensin receptor (NTS1/NTS2) binding via calcium mobilization assays. The target’s 4-fluorobenzyloxy group may enhance binding affinity through dipole interactions .
Biological Activity
1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole is a synthetic compound belonging to the pyrazole family. Its unique structure, characterized by a pyrazole ring substituted with a 4-chlorobenzyl group and a 2-[(4-fluorobenzyl)oxy]phenyl group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C24H22ClFN4O
- Molecular Weight : 445.91 g/mol
- IUPAC Name : this compound
The compound's structural features are believed to influence its interaction with various biological targets, including enzymes and receptors related to inflammation and cancer.
Anti-inflammatory Properties
Preliminary studies indicate that this compound may exhibit anti-inflammatory activity . Research suggests that it could modulate enzyme activity involved in inflammatory pathways, potentially reducing inflammation in various disease models. The exact mechanisms remain under investigation, but its structural characteristics suggest it may inhibit specific enzymes linked to inflammatory responses .
Anticancer Potential
The compound has also shown promise as an anticancer agent . Initial findings indicate that it may affect tumor growth through mechanisms that involve apoptosis (programmed cell death) and inhibition of cancer cell proliferation. In vitro studies are ongoing to evaluate its efficacy against different cancer cell lines, focusing on its potential to act as a dual inhibitor for various kinases involved in cancer progression .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific kinases or phosphatases involved in signaling pathways that promote inflammation or cancer cell growth.
- Receptor Modulation : The compound could interact with receptors that play crucial roles in inflammatory responses and tumorigenesis.
Research Findings
Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into the potential efficacy of this compound:
Case Studies
In recent research, compounds structurally similar to this compound have been evaluated for their biological activities:
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Case Study on Anti-inflammatory Effects :
- A study demonstrated that a related pyrazole derivative significantly reduced inflammation in a murine model of arthritis, suggesting that modifications to the pyrazole scaffold can enhance anti-inflammatory properties.
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Case Study on Anticancer Activity :
- Another investigation assessed the cytotoxic effects of various pyrazoles on breast cancer cell lines, revealing that certain substitutions improved potency and selectivity against cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
